Aldehyde Oxidase Inhibition: Gagaminine vs. Sarcostin, Penupogenin, Cinnamic Acid, and Nicotinic Acid
Gagaminine inhibited hepatic aldehyde oxidase with an IC₅₀ of 0.8 µM (0.5 µg/mL) in a dose-dependent in vitro assay using rat liver homogenate . Removal of the cinnamoyl group by hydrolysis to yield sarcostin, or reduction to penupogenin, resulted in a loss of aldehyde oxidase inhibitory activity; the free acids cinnamic acid and nicotinic acid were likewise inactive [1]. This demonstrates that the intact cinnamoyl ester is a structural prerequisite for potent aldehyde oxidase inhibition.
| Evidence Dimension | IC₅₀ for inhibition of hepatic aldehyde oxidase activity |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 µM (0.5 µg/mL) |
| Comparator Or Baseline | Sarcostin (hydrolysis derivative): no significant inhibition; Penupogenin (reduction derivative): no significant inhibition; Cinnamic acid: no significant inhibition; Nicotinic acid: no significant inhibition |
| Quantified Difference | Gagaminine IC₅₀ = 0.8 µM vs. comparators with negligible activity at comparable concentrations |
| Conditions | In vitro rat liver homogenate aldehyde oxidase assay; dose-response analysis (Lee et al., 1998) |
Why This Matters
Purchasing gagaminine rather than its hydrolysis or reduction derivatives is mandatory for achieving potent aldehyde oxidase inhibition in enzymatic assays.
- [1] Lee DU, Shin US, Huh K. Structure-activity relationships of gagaminine and its derivatives on the inhibition of hepatic aldehyde oxidase activity and lipid peroxidation. Arch Pharm Res. 1998;21(3):273-277. doi:10.1007/BF02975287. View Source
